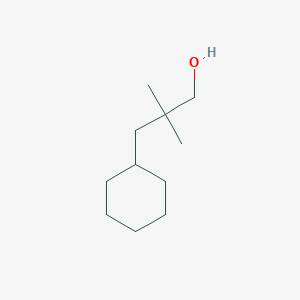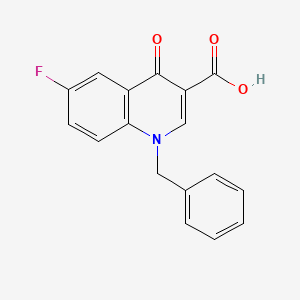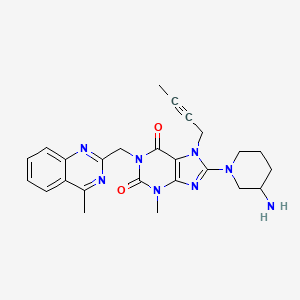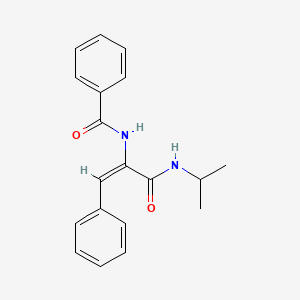
3-cyclohexyl-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C11H22O. It is a type of alcohol characterized by a cyclohexyl group attached to a 2,2-dimethylpropan-1-ol backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-2,2-dimethylpropan-1-ol are currently unknown . This compound is a member of the floral family , suggesting it may interact with olfactory receptors or other sensory pathways
Mode of Action
As a floral compound, it may interact with its targets to produce a floral scent, such as lily of the valley or rose . The specific interactions and resulting changes are yet to be determined.
Pharmacokinetics
Its specific gravity is between 0.972 and 0.982 , which may influence its absorption and distribution. Its impact on bioavailability is currently unknown.
Result of Action
As a floral compound, it may produce a floral scent when interacting with its targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it should be stored in a cool and dry place, protected from light . Beyond 24 months, its quality should be checked before use . The specific influence of environmental factors on its action and efficacy is currently unknown and requires further investigation.
Biochemical Analysis
Biochemical Properties
3-cyclohexyl-2,2-dimethylpropan-1-ol plays a role in various biochemical reactions due to its hydroxyl group, which can participate in hydrogen bonding and other interactions. This compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, given its cyclohexyl group. These interactions can influence the compound’s solubility and reactivity in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, it may affect the expression of genes related to oxidative stress response and metabolic processes. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a cool, dry place, protected from light. Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects have been observed at very high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell. These interactions can affect the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. These localization patterns are essential for understanding the compound’s biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with 2,2-dimethylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
-
Preparation of cyclohexylmagnesium bromide:
- Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
-
Reaction with 2,2-dimethylpropanal:
- Cyclohexylmagnesium bromide is added to 2,2-dimethylpropanal under anhydrous conditions.
- The reaction mixture is stirred at low temperature (0-5°C) and then allowed to warm to room temperature.
- The resulting product is this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
- Oxidation:
- Oxidation of the alcohol group to form the corresponding ketone or carboxylic acid.
- Common reagents: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or pyridinium chlorochromate (PCC).
- Reduction:
- Reduction of the alcohol group to form the corresponding alkane.
- Common reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution:
- Substitution of the hydroxyl group with other functional groups such as halides.
- Common reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
- Oxidation: Formation of 3-cyclohexyl-2,2-dimethylpropanal or 3-cyclohexyl-2,2-dimethylpropanoic acid.
- Reduction: Formation of 3-cyclohexyl-2,2-dimethylpropane.
- Substitution: Formation of 3-cyclohexyl-2,2-dimethylpropyl chloride or bromide.
Scientific Research Applications
3-Cyclohexyl-2,2-dimethylpropan-1-ol has several scientific research applications:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
- Used in the synthesis of biologically active compounds.
- Medicine:
- Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavors due to its unique odor profile.
Comparison with Similar Compounds
Similar Compounds:
- 1-Cyclohexyl-2,2-dimethylpropan-1-ol
- 2,2-Dimethyl-3-cyclohexylpropan-1-ol
- 3-Cyclohexyl-2,2-dimethylbutan-1-ol
Uniqueness: 3-Cyclohexyl-2,2-dimethylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group and the 2,2-dimethylpropan-1-ol backbone makes it a valuable intermediate in organic synthesis and industrial applications. Its unique odor profile also makes it suitable for use in fragrances and flavors.
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRVJLVNRWSWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)
![N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496274.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)
![3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid](/img/structure/B6496290.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine](/img/structure/B6496300.png)
![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)


![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6496343.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide](/img/structure/B6496358.png)
